molecular formula C8H13N5O3 B1644850 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide CAS No. 1005665-83-7

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide

Cat. No.: B1644850
CAS No.: 1005665-83-7
M. Wt: 227.22 g/mol
InChI Key: WQYUEHWAJSESGA-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with methyl and nitro groups, making it an interesting subject for various chemical and biological studies.

Scientific Research Applications

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide has several scientific research applications, including:

Preparation Methods

The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with propanohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide can be compared with other similar compounds, such as:

The uniqueness of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide lies in its specific substitution pattern and the presence of the propanohydrazide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O3/c1-4-7(13(15)16)5(2)12(11-4)6(3)8(14)10-9/h6H,9H2,1-3H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYUEHWAJSESGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NN)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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